molecular formula C7H14O2 B15263926 4-Hydroxy-2,2-dimethylpentanal

4-Hydroxy-2,2-dimethylpentanal

Cat. No.: B15263926
M. Wt: 130.18 g/mol
InChI Key: OUAMZEAZHSQNJN-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethylpentanal is an organic compound that belongs to the class of aldehydes It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pentane backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction between 2,2-dimethylpropanal and formaldehyde under basic conditions can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group.

Major Products Formed

    Oxidation: 4-Hydroxy-2,2-dimethylpentanoic acid.

    Reduction: 4-Hydroxy-2,2-dimethylpentanol.

    Substitution: 4-Chloro-2,2-dimethylpentanal.

Scientific Research Applications

4-Hydroxy-2,2-dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethylpentanal involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the aldehyde group is reactive towards nucleophiles. These interactions can influence various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pentenal: Similar structure but with a double bond in the pentane chain.

    4-Hydroxy-2,2-dimethylpentanoic acid: Oxidized form of 4-Hydroxy-2,2-dimethylpentanal.

    4-Hydroxy-2,2-dimethylpentanol: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-hydroxy-2,2-dimethylpentanal

InChI

InChI=1S/C7H14O2/c1-6(9)4-7(2,3)5-8/h5-6,9H,4H2,1-3H3

InChI Key

OUAMZEAZHSQNJN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C=O)O

Origin of Product

United States

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